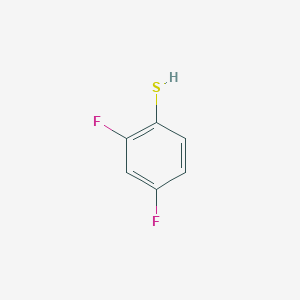

2,4-Difluorothiophenol

描述

Significance of Aryl-Sulfur Linkages in Organic Chemistry

The aryl-sulfur (C-S) bond is a fundamental structural motif found in a vast array of organic molecules that are significant in biological, pharmaceutical, and materials science contexts. acs.org These linkages are integral components of numerous pharmaceuticals, agrochemicals, and functional organic materials. beilstein-journals.orgsioc-journal.cn The presence of a sulfur atom connected to an aromatic ring can profoundly influence a molecule's electronic properties, conformation, and biological activity. rsc.org

The development of efficient methods for constructing aryl-sulfur bonds has long been a key focus of synthetic organic chemistry. rsc.org Traditional methods often required harsh reaction conditions, such as high temperatures and the use of strong bases or stoichiometric amounts of copper salts. acs.org Modern advancements have led to the development of catalytic systems, often employing transition metals like palladium, copper, nickel, and iron, to facilitate C-S bond formation under milder conditions. acs.orgbeilstein-journals.orgacs.org These catalytic methods, including C-H functionalization, offer greater efficiency, atom economy, and functional group tolerance compared to classical approaches. rsc.org

Overview of Fluorine Substitution Effects in Thiophenol Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties. u-tokyo.ac.jp Fluorine is the most electronegative element, and its presence on an aromatic ring, such as in thiophenol, exerts strong electron-withdrawing effects. u-tokyo.ac.jp This can significantly impact the acidity of the thiol group (S-H), influencing its reactivity in nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Specifically, in the context of thiophenols, fluorine substitution can:

Modulate Acidity and Nucleophilicity: The electron-withdrawing nature of fluorine increases the acidity of the thiol proton, making the corresponding thiolate a weaker base but often a better nucleophile in certain reactions.

Influence Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can be a critical factor in the design of bioactive compounds, affecting their ability to cross cell membranes. nih.gov For instance, difluoromethyl phenyl sulfide (B99878) is more lipophilic than thiophenol. rsc.org

Affect Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. rsc.org Incorporating fluorine at sites that are susceptible to metabolic oxidation can enhance the metabolic stability and bioavailability of drug candidates. u-tokyo.ac.jp

Alter Conformation and Binding: Fluorine atoms can influence the preferred conformation of a molecule and engage in unique non-covalent interactions, such as hydrogen bonds, with biological targets like proteins. u-tokyo.ac.jprsc.org

In polymer science, the incorporation of fluorinated thiophenyl moieties into polymer backbones, such as polyvinyl chloride (PVC), has been shown to alter the material's gas permeability properties. conicet.gov.ar The degree of modification and the number of fluorine atoms influence the permeability and diffusion coefficients of various gases. conicet.gov.ar

Research Trajectories for 2,4-Difluorothiophenol

This compound serves as a key intermediate and building block in a variety of research and development areas. Its unique electronic and structural properties, conferred by the two fluorine atoms, make it a valuable tool for chemists.

Current and potential research trajectories for this compound include:

Synthesis of Biologically Active Molecules: Due to the advantageous properties imparted by fluorine, this compound is utilized in the synthesis of novel pharmaceutical and agrochemical compounds. For example, it has been used in the synthesis of cyclooxygenase-2 (COX-2) inhibitors. thieme-connect.com

Materials Science: The compound and its derivatives are explored in the development of specialty chemicals and functional materials. This includes its use in creating modified polymers with specific gas transport properties. conicet.gov.ar

Organic Synthesis Methodology: this compound is employed as a nucleophile in various organic reactions, including S-NAr (nucleophilic aromatic substitution) reactions. thieme-connect.com Research also focuses on developing new and more efficient methods for its synthesis, such as through the reaction of 1,2,4-trifluorobenzene (B1293510) with potassium hydrosulfide (B80085). google.com

Biophysical Studies: The compound can be used as a tool in biophysical studies to probe the structure and function of proteins. For instance, it has been used to validate potential druggable sites on proteins like Hsp27. nih.gov

The physical and chemical properties of this compound are well-documented, providing a solid foundation for its application in these diverse fields.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1996-44-7 sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₆H₄F₂S sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 146.16 g/mol sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 59 °C at 20 mmHg sigmaaldrich.comsigmaaldrich.com |

| Density | 1.29 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.5235 sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

2,4-difluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2S/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICHBFCGCJNCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371815 | |

| Record name | 2,4-Difluorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1996-44-7 | |

| Record name | 2,4-Difluorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluorobenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2,4 Difluorothiophenol and Its Derivatives

Large-Scale Synthesis and Process Development

The primary route for the synthesis of 2,4-difluorothiophenol involves the nucleophilic aromatic substitution reaction of 1,2,4-trifluorobenzene (B1293510) with a sulfur source, typically potassium hydrosulfide (B80085) (KSH). This method is amenable to large-scale production due to the availability of the starting materials and the straightforward nature of the reaction.

A patented method describes the reaction of 1,2,4-trifluorobenzene with potassium hydrosulfide in a polar aprotic solvent, such as acetone, at elevated temperatures. chemicalbook.com For industrial-scale production, process development would focus on optimizing reaction parameters to ensure safety, efficiency, and high yield. Key considerations include temperature control, as the reaction is heated for several hours, and the management of the acidification and purification steps. chemicalbook.com Steam distillation followed by vacuum distillation is employed to isolate the final product with high purity. chemicalbook.com

The table below summarizes the key parameters for a laboratory-scale synthesis, which would form the basis for process development on a larger scale.

| Parameter | Value/Condition |

| Starting Material | 1,2,4-Trifluorobenzene |

| Reagent | Potassium Hydrosulfide |

| Solvent | Acetone |

| Reaction Temperature | 100°C |

| Reaction Time | 10 hours |

| Work-up | Acidification with dilute sulfuric acid to pH 4 |

| Purification | Steam distillation followed by vacuum distillation |

| Yield | 75% |

| Purity | ≥98% |

Data sourced from patent CN1590371A chemicalbook.com

Synthesis of Key Intermediates and Precursors for this compound

The successful synthesis of this compound is dependent on the availability of its key precursors: 1,2,4-trifluorobenzene and potassium hydrosulfide.

A common industrial synthesis of 1,2,4-trifluorobenzene starts from 2,4-dichlorofluorobenzene. google.com This multi-step process involves nitration followed by a halogen exchange (fluorination) reaction.

First, 2,4-dichlorofluorobenzene undergoes nitration using a mixture of fuming nitric acid and concentrated sulfuric acid to produce 2,4-dichloro-5-fluoronitrobenzene. patsnap.comgoogle.com The reaction is typically carried out at a controlled temperature to ensure selectivity and safety. google.com

In the second step, the 2,4-dichloro-5-fluoronitrobenzene is subjected to a fluorination reaction using an alkali metal fluoride, such as spray-dried potassium fluoride, in a high-boiling polar aprotic solvent like sulfolane. patsnap.com A phase-transfer catalyst, such as tetrabutylammonium bromide, is often used to facilitate the reaction. patsnap.com The product, 2,4,5-trifluoronitrobenzene, is then purified, typically by distillation. patsnap.com The nitro group is subsequently removed to yield 1,2,4-trifluorobenzene.

The following table outlines the reaction conditions for the synthesis of the intermediate 2,4,5-trifluoronitrobenzene.

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Yield |

| Nitration | 2,4-Dichlorofluorobenzene | Fuming Nitric Acid, Concentrated Sulfuric Acid | None | 60°C | 98.0% |

| Fluorination | 2,4-Dichloro-5-fluoronitrobenzene | Potassium Fluoride, Tetrabutylammonium Bromide | Sulfolane | 170-180°C | Not specified |

Data sourced from patent CN110498730B and related documents patsnap.comgoogle.com

Potassium hydrosulfide (KSH) is a crucial reagent for introducing the thiol group onto the aromatic ring. It is commonly prepared by the reaction of hydrogen sulfide (B99878) gas with potassium hydroxide. smolecule.comprepchem.com The reaction can be carried out in an aqueous solution or in an alcohol, such as methanol. smolecule.comprepchem.com For large-scale applications, controlling the stoichiometry is important to ensure the formation of the hydrosulfide rather than the sulfide. prepchem.com The neutralization of hydrogen sulfide with potassium hydroxide is the most common method for its synthesis. smolecule.com

A typical laboratory preparation involves bubbling hydrogen sulfide gas through a solution of potassium hydroxide in methanol. prepchem.com

| Reactants | Solvent | Temperature |

| Potassium Hydroxide | Methanol | 55-60°C |

| Hydrogen Sulfide Gas |

Data sourced from Smolecule and PrepChem smolecule.comprepchem.com

Advanced Reaction Mechanisms and Pathways Involving 2,4 Difluorothiophenol

Participation in Nucleophilic Aromatic Substitution (SNAr) Reactions

2,4-Difluorothiophenol is an effective nucleophile in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the two fluorine atoms enhances the acidity of the thiol proton, facilitating the formation of the thiolate anion, which is a potent nucleophile. This thiolate can then attack electron-deficient aromatic rings, displacing a suitable leaving group, often a halide.

A notable example involves the reaction of this compound with 4-fluoroacetophenone. In this SNAr reaction, the 2,4-difluorothiophenolate anion displaces the fluorine atom on the acetophenone (B1666503) ring. ucl.ac.uk This reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a base such as potassium carbonate to deprotonate the thiol. ucl.ac.uk The reaction requires elevated temperatures, for instance, 150 °C for 16 hours, to proceed to completion. ucl.ac.uk This reactivity highlights its role in forming diaryl thioethers, which are important structural motifs in medicinal chemistry and materials science.

The general applicability of fluorinated thiophenols as nucleophiles is also seen in reactions with polymers like polyvinyl chloride (PVC), where they displace chlorine atoms. researchgate.net

Role as a Nucleophile in Complex Transformations

The nucleophilicity of this compound is harnessed in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry.

This compound serves as a key nucleophile in the synthesis of indanone-based inhibitors of the cyclooxygenase-2 (COX-2) enzyme. thieme-connect.com COX-2 inhibitors are a critical class of anti-inflammatory drugs. nih.govresearchgate.net In a specific synthetic route, this compound is used in an SNAr reaction to construct the core structure of an indanone-based inhibitor. thieme-connect.com This particular industrial application was conducted on scales as large as 100 grams, demonstrating its utility in process chemistry. The synthesis of the required this compound itself for this process can be achieved via a sequence involving a Newman-Kwart rearrangement. thieme-connect.com

In the synthesis of biologically active phthalazine (B143731) derivatives, thiophenols are crucial reagents for introducing an arylsulfanyl group. While specific literature details the use of the isomeric 3,4-difluorothiophenol (B1350639), the reaction mechanism is directly applicable to the 2,4-difluoro isomer. nih.govsigmaaldrich.com Phthalazine derivatives have shown a range of therapeutic properties, including anticancer activities. nih.gov

The synthesis involves a multi-step sequence, as outlined below:

Halogenation: A starting methyl-substituted aromatic compound is halogenated.

Nucleophilic Substitution: The resulting halide is treated with a difluorothiophenol, such as 3,4-difluorothiophenol, using a base like potassium carbonate (K₂CO₃) to form a thioether. nih.gov

Cyclization: The intermediate is cyclized with hydrazine (B178648) hydrate (B1144303) to form the phthalazine core. nih.gov

Chlorination: The phthalazine is then chlorinated, typically with phosphorus oxychloride (POCl₃), to create a reactive site for further functionalization. nih.gov

Final Substitution: The chloro-phthalazine is reacted with a substituted aniline (B41778) to yield the final target compounds. nih.gov

This pathway demonstrates the role of the difluorothiophenol as a nucleophile in building the complex arylsulfanylmethyl-phthalazine scaffold. nih.gov

Mechanisms of C-S Bond Formation and Cleavage

The primary mechanism for carbon-sulfur (C-S) bond formation utilizing this compound is its action as a sulfur-centered nucleophile. As detailed in the SNAr and complex transformation sections, the thiolate anion readily attacks electrophilic carbon centers (e.g., on activated aromatic rings or alkyl halides) to form stable thioether linkages. ucl.ac.ukthieme-connect.comnih.gov This reactivity is also observed in thiol-Michael addition reactions, where the thiol adds across an activated alkene. nih.gov

Conversely, while the formation of C-S bonds using this compound is common, the cleavage of the resulting aryl-sulfur bond is less frequently the primary synthetic goal. However, thiols can participate as co-catalysts in reactions involving bond cleavage. For instance, the related isomer 3,4-difluorothiophenol was found to be an optimal co-catalyst in the photocatalytic depolymerization of lignin (B12514952), a process that involves C-C bond cleavage through a proton-coupled electron transfer (PCET) mechanism. osti.govresearchgate.net

Oxidative Transformations of this compound

The thiol group of this compound is susceptible to oxidation, leading to sulfur-containing functional groups of higher oxidation states. A common transformation is the oxidative coupling of two thiol molecules to form a disulfide. The synthesis of bis(2,4-difluorophenyl) disulfide is achieved through the reaction of this compound with an oxidizing agent like hydrogen peroxide (H₂O₂) or iodine (I₂) in the presence of a base. This disulfide product can undergo further oxidation to yield corresponding sulfoxides or sulfones.

Modern synthetic methods favor the use of environmentally benign oxidants like molecular oxygen from the air, coupled with a catalyst. Several catalytic systems have been developed for the aerobic oxidation of thiophenols to disulfides.

One innovative approach employs polyether amine as a recyclable, cost-effective base catalyst. mdpi.comresearchgate.net This method demonstrates high efficiency and a broad substrate scope, tolerating thiophenols with both electron-donating and electron-withdrawing groups. mdpi.com The reaction proceeds at room temperature using oxygen as the terminal oxidant, achieving high yields of the disulfide product. mdpi.comresearchgate.net

Another effective catalytic method uses heterogeneous gold nanoparticles supported on cerium oxide (Au/CeO₂). rsc.org This system efficiently catalyzes the aerobic oxidation of thiols to disulfides, even in the absence of a solvent. rsc.org The proposed mechanism involves a one-electron oxidation of the thiol by the metal catalyst to form a sulfur radical. Two of these radicals then couple on the metal surface to form the disulfide bond, a mechanism that shares similarities with enzymatic processes. rsc.org

Electrochemical Oxidation Mechanisms

The electrochemical oxidation of thiophenols, including this compound, primarily proceeds via the formation of a disulfide bond. This transformation is a cornerstone of organosulfur electrochemistry and typically occurs at an anode. The generally accepted mechanism commences with the one-electron oxidation of the thiophenol (ArSH) to generate a thiyl radical (ArS•). rsc.org This radical species is transient and rapidly dimerizes to form the corresponding disulfide (ArSSAr). rsc.org This process can be reversible, with an equilibrium existing between the thiyl radical and the disulfide. rsc.org

This electrosynthesis strategy is valued for avoiding chemical oxidants and for its high atom economy. rsc.org The reaction can be performed in an undivided electrolytic cell, often using platinum or carbon electrodes. rsc.orgresearchgate.net For instance, studies on the electrochemical oxidation of various thiols have been successfully conducted in a methanol/sodium methoxide (B1231860) solution under constant current conditions, yielding the corresponding disulfides in good yields. researchgate.net

While the formation of the disulfide is the principal pathway, further oxidation can occur at higher oxidation potentials. wiley.com Under more forcing electrochemical conditions, the disulfide can be further oxidized to species such as sulfoxides and sulfones. wiley.com The specific outcome and efficiency of the electrochemical oxidation are influenced by factors including the electrode material, the composition of the electrolyte solution, and the applied potential or current. rsc.orgresearchgate.net For example, in some systems, a platinum plate cathode has shown similar reactivity to an iron plate cathode, while carbon cloth or nickel cathodes were less effective. rsc.org

A proposed mechanism for electrochemical C-S bond formation involves the following steps:

Anodic Oxidation: The thiophenol is oxidized at the anode to form a sulfur radical. rsc.org

Dimerization: This radical rapidly dimerizes to generate the disulfide. rsc.org

Cathodic Reduction (in an undivided cell): The disulfide can accept an electron at the cathode to form a disulfide radical anion, which can then cleave to regenerate the thiyl radical and a thiolate anion. rsc.org

Regeneration: The thiolate anion can be re-oxidized at the anode to the thiyl radical, re-entering the cycle. rsc.org

This process is often accompanied by the cathodic reduction of protons, leading to the evolution of hydrogen gas. rsc.org

Radical Reactions and Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) represents a fundamental reaction mechanism where both a proton and an electron are transferred, often in a concerted step. chimicatechnoacta.ru This process is crucial in many biological and chemical systems for avoiding high-energy intermediates that would arise from sequential electron and proton transfer. acs.org In the context of this compound, PCET pathways are central to its participation in advanced organic transformations.

Lignin Depolymerization via Alkoxy Radical Intermediates

A significant application of PCET involving thiols is in the catalytic, light-driven depolymerization of native lignin, a complex biopolymer, at ambient temperatures. caltech.edursc.org This redox-neutral process utilizes visible-light photocatalysis to selectively cleave robust C-C bonds within the lignin structure, converting the polymer into valuable aromatic feedstock chemicals. caltech.edursc.org The mechanism relies on a synergistic catalytic system composed of three distinct components: an iridium(III) chromophore as a photocatalyst, a weak Brønsted base (such as a dialkyl phosphate), and an aryl thiol that functions as a hydrogen atom transfer (HAT) agent. caltech.edursc.org

The key steps of the mechanism are as follows:

Photoexcitation: The iridium photocatalyst absorbs visible light, transitioning to an excited state with a higher oxidizing potential. acs.org

PCET Activation: The excited-state photocatalyst and the phosphate (B84403) base work in concert to mediate the PCET oxidation of a secondary alcohol O-H bond within the β-O-4 linkage of the lignin polymer. caltech.edursc.org

Alkoxy Radical Formation: This PCET event generates a highly reactive alkoxy radical intermediate. caltech.edursc.org

β-Scission: The formation of the alkoxy radical weakens the adjacent C-C bond, leading to rapid and irreversible β-scission. This is the key bond-cleavage step that breaks down the polymer backbone. caltech.eduacs.org

Catalyst Regeneration: The aryl thiol, such as this compound, completes the catalytic cycle by donating a hydrogen atom to regenerate the active form of the photocatalyst, producing a thiyl radical in the process. caltech.edursc.org

This method shows excellent selectivity for the fragmentation of the β-O-4 linkage, which is the most common linkage in lignin. caltech.edursc.orgacs.org While studies have identified 3,4-difluorothiophenol as an optimal thiol co-catalyst for maximizing the yield of certain monomeric products, the underlying PCET mechanism is general for aryl thiols. caltech.edursc.org The process is notable for its mild conditions, requirement of no stoichiometric chemical reagents, and production of no stoichiometric waste, consuming only photons. caltech.edursc.org

| Component | Function | Example |

|---|---|---|

| Photocatalyst | Absorbs light and mediates PCET | Ir(III) Chromophore |

| Base | Acts as a proton acceptor in PCET | Dialkyl Phosphate |

| H-Atom Donor | Regenerates photocatalyst | This compound |

C-H Arylthiolation Mechanisms

This compound can participate in metal-free C-H arylthiolation reactions, a powerful method for forming C-S bonds. One such pathway involves the reaction of 2H-imidazole 1-oxides with thiophenols. jaysingpurcollege.edu.inresearchgate.net This strategy relies on the principle of nucleophilic substitution of hydrogen (SNH) and proceeds via an "addition-elimination" mechanism. jaysingpurcollege.edu.inresearchgate.net

The plausible mechanism, mediated by an activating agent like acetyl chloride, is outlined below:

Activation of N-oxide: The acetyl chloride activates the 2H-imidazole 1-oxide.

Nucleophilic Addition: The thiophenol, acting as a nucleophile, attacks a carbon atom of the activated imidazole (B134444) ring. This "addition" step forms a transient intermediate. jaysingpurcollege.edu.inresearchgate.net

Elimination: A subsequent "elimination" step occurs, leading to the rearomatization of the ring and the formation of the final arylthiolated imidazole product. jaysingpurcollege.edu.inresearchgate.net

Spectroscopic and Computational Characterization of 2,4 Difluorothiophenol and Its Adducts

Advanced Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure and dynamics. In the context of 2,4-Difluorothiophenol, advanced NMR studies provide critical insights into its behavior in different chemical environments.

Solid-state NMR (ssNMR) is an essential tool for characterizing the structure and dynamics of materials at the atomic level, particularly for complex systems like nanoscale materials where traditional solution NMR is not applicable. nih.gov For instance, ssNMR has been effectively used to study ligand exchange on the surface of nanoparticles. rsc.org The technique can differentiate between various ligand binding modes and quantify the extent of ligand exchange.

In the study of nanomaterials, understanding the ligand shell is crucial as it dictates the nanoparticle's stability and properties. magtech.com.cn For example, in cadmium chalcogenide nanoparticles, 13C NMR has shown that ligands like trioctylphosphine (B1581425) oxide (TOPO) are weakly bound and move rapidly on the nanoparticle surface. rsc.org Similarly, 31P NMR reveals multiple coordination sites for ligands on the surface. rsc.org

While specific ssNMR studies focusing solely on this compound for surface ligand exchange are not extensively documented in the provided results, the principles of ssNMR are directly applicable. For instance, quantifying surface exchange equilibria on InP clusters has been achieved using quantitative 1H and 31P NMR spectroscopy, revealing that simple binding models are often insufficient. nsf.gov This highlights the potential of ssNMR to probe the interaction of this compound as a ligand on various nanoparticle surfaces, providing data on binding stoichiometry and dynamics.

NMR spectroscopy is a key method for determining internal rotational barriers in molecules. The twofold internal barrier to rotation (V2) around the C-S bond in thiophenol derivatives can be determined from long-range spin-spin coupling constants. cdnsciencepub.com For thiophenol itself, the V2 is 3.4 kJ/mol. cdnsciencepub.com

Substituents on the benzene (B151609) ring significantly influence this rotational barrier. For instance, in 3,5-disubstituted thiophenols, the barrier increases with the electron-withdrawing nature of the substituent. The V2 values are 3.4, 4.55, 5.3, 6.4, and 7.25 kJ/mol for X = H, CH₃, OCH₃, F, and Cl, respectively. cdnsciencepub.com This trend suggests that for this compound, the fluorine substituents would also increase the rotational barrier compared to unsubstituted thiophenol. A study on 2,6-difluoroisopropylbenzene also showed that fluorine substituents substantially increase the barrier to internal rotation. researchgate.net

The position of the substituent is also critical. A para-substituent in 3,5-dichloro-4-hydroxythiophenol dominates the determination of V2, resulting in a value of -0.8 kJ/mol, which is a significant change from the 7.1 kJ/mol in 3,5-dichlorothiophenol. cdnsciencepub.com The effect of substituents on NMR chemical shifts has also been systematically studied for other aromatic systems, showing good correlation for carbons para to the substituent but not for those in the meta position. mdpi.com

Table 1: Twofold Internal Barriers to Rotation (V₂) for 3,5-diX-thiophenols

| Substituent (X) | V₂ (kJ/mol) |

|---|---|

| H | 3.4 |

| CH₃ | 4.55 |

| OCH₃ | 5.3 |

| F | 6.4 |

| Cl | 7.25 |

Data sourced from a study on internal rotational barriers in thiophenol derivatives. cdnsciencepub.com

Raman Spectroscopy for Vibrational Dynamics in Metal Clusters

Raman spectroscopy is a powerful technique for probing the vibrational dynamics of molecules, including complex structures like ligand-protected metal clusters. rsc.org Low-frequency Raman spectroscopy, in particular, provides fingerprint-like spectra that are sensitive to the cluster's metal core and the metal-ligand interface. rsc.org

In the case of the silver cluster [Ag₄₄(2,4-FTP)₃₀]⁴⁻ (where 2,4-FTP is 2,4-difluorothiophenolate), distinct Raman bands are observed in both the low-frequency (<150 cm⁻¹) and higher-frequency (150–500 cm⁻¹) regions. rsc.org The low-frequency bands arise from the vibrations of the metal core, while the higher-frequency bands are associated with the metal-ligand interface. rsc.org

A notable feature in the Raman spectrum of Ag₄₄(2,4-FTP)₃₀ is a band at 133 cm⁻¹, which has been assigned as the breathing vibrational mode of the cluster. rsc.org This assignment is supported by the observation that this band red-shifts to 126 cm⁻¹ upon substitution of some silver atoms with gold atoms. rsc.org Other intense bands at 53 cm⁻¹ and 103 cm⁻¹ decrease in intensity with gold substitution, further indicating their relation to the metal core. rsc.org The vibrations of the Ag₂(SR)₅ staple motifs in Ag₄₄(2,4-FTP)₃₀ are weak in the Raman spectrum due to the complex nature of the metal-ligand interface. rsc.org

Table 2: Key Raman Bands for Ag₄₄(2,4-FTP)₃₀

| Raman Shift (cm⁻¹) | Assignment/Observation |

|---|---|

| 53 | Intense band, decreases in intensity with Au substitution rsc.org |

| 103 | Intense band, decreases in intensity with Au substitution rsc.org |

| 133 | Breathing vibrational mode, red-shifts to 126 cm⁻¹ with Au substitution rsc.org |

| 176 | Weak band, red-shifts to ~165 cm⁻¹ with Au substitution rsc.org |

Data from low-temperature Raman spectroscopy of the Ag₄₄(2,4-FTP)₃₀ cluster. rsc.org

Mass Spectrometry for Compound Identification and Derivatization

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of compounds. For this compound (C₆H₄F₂S), the molecular weight is 146.16 g/mol . sigmaaldrich.comscbt.com A patent for the preparation of this compound reports a mass spectrometry result of m/z: 146 (M⁺), confirming the molecular ion. google.com

Mass spectrometry is also crucial in the characterization of larger, more complex structures where this compound acts as a ligand. For instance, electrospray ionization mass spectrometry (ESI-MS) was used to identify atomically precise silver clusters protected by 4-fluorothiophenol, a related compound. pradeepresearch.org

Derivatization is often employed to improve the analytical properties of a compound for techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov This can involve converting the analyte into a more volatile or thermally stable derivative. While specific derivatization methods for this compound are not detailed in the provided search results, general methods for thiols exist. For example, fatty acids can be derivatized with reagents like 2,4-dibromoacetophenone to enhance their detection by various methods, including mass spectrometry. gssrr.org Such strategies could potentially be adapted for the analysis of this compound in complex matrices.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for interpreting and predicting the spectroscopic properties of molecules.

DFT calculations are widely used to simulate the vibrational spectra (like Raman and IR) of molecules. epa.govuni-muenchen.denepjol.info These calculations can provide insights into the nature of vibrational modes and help in the assignment of experimental spectral bands. rsc.org

For ligand-protected metal clusters, DFT calculations can be computationally intensive. rsc.org However, for smaller clusters, they provide detailed information. For example, DFT calculations on Au₂₅(SCH₃)₁₈ and Ag₂₅(SCH₃)₁₈ helped to analyze their low-frequency vibrational modes. rsc.org The calculations revealed that some low-frequency Raman bands are due to vibrations involving both the ligands and the core metal atoms. rsc.org

In the context of Ag₄₄(2,4-FTP)₃₀, DFT calculations are considered impractical due to the large size of the cluster. rsc.org However, the insights gained from DFT studies on smaller, analogous clusters are used to interpret its Raman spectrum. rsc.org The systematic changes observed in the Raman spectra upon metal atom substitution are consistent with DFT predictions for similar systems, which helps in assigning vibrational modes like the breathing mode. rsc.org DFT has also been extended with the DFT+U method to more accurately predict Raman spectra for strongly correlated systems. aps.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicitynih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological activity or toxicity of chemicals based on their molecular structure. These models establish a mathematical relationship between chemical structure, represented by molecular descriptors, and an experimental endpoint, such as the concentration that causes 50% growth inhibition (IC₅₀) in a test organism.

The development of a reliable QSAR model for a specific compound like this compound would require its inclusion in a training or test set of a larger study. Without such data, its toxic potential can only be generally inferred. It is also noted that some predictive models show reduced reliability for molecules containing multiple halogen atoms, particularly fluorine, which can lead to underestimated toxicity predictions. ceur-ws.org Therefore, while the principles of QSAR are well-established for related chemicals, a validated, specific model for predicting the toxicity of this compound is not currently documented.

Applications in Advanced Materials Science and Nanotechnology

Surface Modification of Polymers for Enhanced Properties

The modification of polymer surfaces is a critical strategy for tailoring their properties to specific applications. 2,4-Difluorothiophenol has been utilized in the chemical modification of polymers like poly(vinyl chloride) (PVC) to improve their performance characteristics.

Gas Permeability and Diffusion in Modified Poly(vinyl chloride) (PVC) Membranes

Research has demonstrated that the chemical modification of PVC by replacing chlorine atoms with moieties derived from fluorinated thiophenols, including this compound (referred to as 3,4-difluorothiophenol (B1350639) in some studies), can significantly alter the gas transport properties of the resulting membranes. conicet.gov.arresearchgate.net In one study, PVC was functionalized with 4-fluorothiophenol, 3,4-difluorothiophenol, and pentafluorothiophenol (B1630374) to create a series of modified membranes. conicet.gov.ar The permeability and diffusion coefficients of various gases, such as hydrogen, nitrogen, oxygen, carbon dioxide, and methane, were then measured. conicet.gov.ar

The results indicated that the permeability coefficients of gases in the functionalized PVC membranes were considerably higher than in unmodified PVC. conicet.gov.ar This enhancement is attributed to the introduction of bulky chemical moieties that disrupt the packing of PVC chains, thereby increasing the free volume and facilitating gas diffusion. conicet.gov.ar The general trend observed for gas permeability across all membranes was: P(H₂) > P(CO₂) > P(O₂) > P(N₂) ≈ P(CH₄). conicet.gov.ar

A study on PVC films modified with these same three fluorinated aromatic compounds—4-fluorothiophenol, 3,4-difluorothiophenol, and pentafluorothiophenol—investigated the kinetics of the modification reaction. conicet.gov.arresearchgate.net The degree of modification across the film was analyzed using confocal Raman microscopy to understand the surface selectivity of the reactions. conicet.gov.arresearchgate.net

| Gas | Permeability Trend |

| Hydrogen (H₂) | Highest Permeability |

| Carbon Dioxide (CO₂) | High Permeability |

| Oxygen (O₂) | Moderate Permeability |

| Nitrogen (N₂) | Low Permeability |

| Methane (CH₄) | Low Permeability |

| *This table illustrates the general trend of gas permeability in PVC membranes modified with fluorothiophenols. conicet.gov.ar |

Influence of Fluorine Atoms on Membrane Performance

The number of fluorine atoms in the modifying thiophenol compound plays a crucial role in the final membrane's performance. For membranes with a higher degree of modification, the gas permeability was observed to decrease as the number of fluorine atoms on the aromatic ring increased. conicet.gov.ar Specifically, the permeability followed the order: PVCF-18 (modified with 4-fluorothiophenol) > PVCF2-15 (modified with 3,4-difluorothiophenol) > PVCF5-12 (modified with pentafluorothiophenol). conicet.gov.ar

Ligand Chemistry in Noble Metal Nanocluster Synthesis and Stabilization

This compound serves as a critical ligand in the synthesis and stabilization of atomically precise noble metal nanoclusters. These nanoclusters, with their unique electronic and optical properties, are of great interest for applications in catalysis and photonics.

Control over Nanocluster Size and Composition through Ligand Exchange

Ligand exchange has been established as a versatile method for controlling the size and composition of noble metal nanoclusters. sciopen.comgoriely.comsci-hub.se For instance, this compound (often denoted as SPhF₂ or 4-FTP in literature, though some studies specify 3,4-difluorothiophenol) has been instrumental in these processes. acs.org One study reported the reversible, ligand-exchange-induced growth of atomically precise silver nanoclusters at room temperature. goriely.comsci-hub.se Specifically, they demonstrated the conversion of Ag₃₅(SG)₁₈ (where SG is glutathionate) to Ag₄₄(4-FTP)₃₀ using 4-fluorothiophenol, a process that was rapid and direct. goriely.comsci-hub.se This highlights the ability of fluorinated thiophenols to drive the transformation between different stable nanocluster sizes.

Furthermore, research has shown that the choice of ligand can direct the conversion between hollow and non-hollow core structures in silver nanoclusters. kaust.edu.sa The ligand exchange on Ag₄₄(SPhF)₃₀ with various other thiols was studied, demonstrating the intricate control ligands exert over the final nanocluster architecture. kaust.edu.sa In another example, the synthesis of a 44-metal-atom gold-silver alloy nanocluster, Au₂₄₊ₓAg₂₀₋ₓ(SPhᵗBu)₂₆, was compared to the known [Au₁₂Ag₃₂(SPhF₂)₃₀]⁴⁻ nanocluster, where SPhF₂ is 3,4-difluorothiophenol. acs.org The differing ligand shells (p-tert-butylthiophenol vs. 3,4-difluorothiophenol) lead to distinct geometric structures and, consequently, different optical properties. acs.org

Role in Catalytic Activity and Photoluminescent Properties of Nanoclusters

The ligands protecting a nanocluster's surface are not merely passive stabilizers; they actively influence the cluster's catalytic and photoluminescent properties. The use of this compound as a ligand has been shown to impact these characteristics.

For example, the electronic structure and, by extension, the catalytic potential of a nanocluster can be tuned by the ligand shell. The surface microenvironment created by the ligands plays a pivotal role in catalytic activity and product selectivity, for instance, in the electrochemical CO₂ reduction reaction (eCO₂RR). wiley.com While specific studies on the direct catalytic application of this compound-capped nanoclusters are emerging, the principle that ligands modulate catalytic behavior is well-established. sciopen.com

In terms of photoluminescence, the ligand shell significantly affects the optical properties of nanoclusters. A comparison between Au₂₄₊ₓAg₂₀₋ₓ(SPhᵗBu)₂₆ and Au₁₂Ag₃₂(SPhF₂)₃₀ (with 3,4-difluorothiophenol ligands) revealed that the former exhibited enhanced near-infrared-II (NIR-II) photoluminescence. acs.org This difference was attributed to the distinct geometric structures and ligand effects, including π-π interactions, which were more pronounced in the SPhᵗBu-capped cluster. acs.org This demonstrates how the choice of ligand, such as this compound, can be used to tailor the photoluminescent response of nanoclusters.

Work Function Tuning of Metal Surfaces for Organic Electronic Devices

The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is critically dependent on the efficiency of charge injection and extraction at the interface between the metal electrodes and the organic semiconductor layers. nih.gov A significant energy barrier at this interface can impede charge transport, leading to lower device efficiency and higher operating voltages. sigmaaldrich.com Interface engineering, specifically the tuning of the electrode's work function (Φ), is a crucial strategy to minimize this energy barrier and optimize device performance. nih.gov The formation of self-assembled monolayers (SAMs) on the electrode surface is a powerful and precise method for achieving this control. mdpi.comdiva-portal.org

This compound is a molecule of significant interest in this field. Like other thiophenol derivatives, it can spontaneously form a dense, ordered monolayer on the surface of noble metals like gold (Au) via a strong gold-sulfur bond. diva-portal.orgmagtech.com.cn The presence of highly electronegative fluorine atoms on the benzene (B151609) ring creates a permanent molecular dipole moment. When these molecules are assembled into a SAM, their collective dipole moments establish an electrostatic field at the metal-organic interface, which modifies the surface's work function. nih.gov The magnitude and direction of this work function shift (ΔΦ) are determined by the orientation and strength of the net dipole moment of the molecules perpendicular to the surface. kobe-u.ac.jp

Detailed Research Findings

While direct experimental studies focusing exclusively on this compound for work function tuning are not extensively documented in peer-reviewed literature, a comprehensive understanding of its expected behavior can be derived from systematic research on its isomers and other fluorinated benzenethiols. A pivotal study by Yoshioka et al. methodically investigated the impact of the position and number of fluorine atoms on the work function of gold surfaces. kobe-u.ac.jp This research provides a robust framework for predicting the effect of the 2,4-difluoro substitution pattern.

The study revealed that the position of the fluorine substituent on the benzene ring is a critical determinant of the work function modification. The key findings are summarized below:

Ortho-substitution: A fluorine atom at the ortho position (adjacent to the thiol group) was found to decrease the work function of the gold surface. For example, 2,6-difluorobenzenethiol (B64330) (2,6-DFBT) produced the lowest work function in the study, measuring 4.24 eV. kobe-u.ac.jp

Para-substitution: A fluorine atom at the para position (opposite the thiol group) was shown to increase the work function. A gold surface modified with 4-fluorobenzenethiol (4-FBT) exhibited a work function of 5.25 eV, a notable increase from the 4.97 eV of a bare gold surface. kobe-u.ac.jp

Meta-substitution: Fluorine atoms at the meta position also increased the work function, though the effect differed from para-substitution. kobe-u.ac.jp

The compound this compound possesses one fluorine atom in the ortho position and one in the para position. Based on the established principles, its effect on a metal's work function would be a composite of these two influences. The ortho-fluorine atom would contribute a dipole component that lowers the work function, while the para-fluorine atom's dipole component would act to increase it. The resulting net work function shift would depend on the vector sum of these opposing dipole moments. It is therefore expected that the work function of a gold surface modified with this compound would fall between the values observed for purely ortho- and purely para-substituted thiols.

The data from the systematic study of various fluorobenzenethiols on gold surfaces provides essential comparative benchmarks.

| Modifying Compound | Substitution Pattern | Measured Work Function (Φ) [eV] | Work Function Shift (ΔΦ) vs. Bare Au [eV] |

|---|---|---|---|

| Bare Au | N/A | 4.97 | 0.00 |

| 2-Fluorobenzenethiol (2-FBT) | ortho | 4.86 | -0.11 |

| 4-Fluorobenzenethiol (4-FBT) | para | 5.25 | +0.28 |

| 2,6-Difluorobenzenethiol (2,6-DFBT) | di-ortho | 4.24 | -0.73 |

| 3,5-Difluorobenzenethiol (3,5-DFBT) | di-meta | 5.43 | +0.46 |

| Pentafluorobenzenethiol (PFBT) | penta | 5.48 | +0.51 |

The ability to precisely control the work function by selecting specific isomers highlights the sophistication of this interface engineering technique. kobe-u.ac.jp By forming mixed monolayers of two different thiols, such as one that increases the work function and one that decreases it, the surface work function can be continuously tuned over a wide range. nih.gov This allows for the creation of electrodes with custom-tailored work functions to perfectly match the energy levels (either the HOMO or LUMO) of a specific organic semiconductor, thereby optimizing the performance of advanced electronic devices. nih.gov

Role in Catalysis and Catalytic Systems

Cocatalyst in Copolymerization Reactions

Cocatalyst in Copolymerization Reactions

In the synthesis of advanced polymeric materials, 2,4-Difluorothiophenol has demonstrated significant potential as a component in ternary catalyst systems (TCSs). rsc.org These systems are at the forefront of producing multiblock copolymers from monomers like lactide (LA), various epoxides, and carbon dioxide (CO2). rsc.org

A notable example is a homogeneous ternary catalyst system, designated TCS IIIa, which incorporates a SalenCo(III) complex bearing a difluorothiophenol (DFTP) axial ligand, alongside SalenCo(III)-DNP and PPNCl. rsc.org This system showed markedly superior performance compared to earlier iterations that did not include the difluorothiophenol component. rsc.org The inclusion of the SalenCo(III)-DFTP complex led to a dramatic increase in catalytic activity for the copolymerization of propylene (B89431) oxide (PO). rsc.org Specifically, the turnover frequency (TOF) for PO consumption surged from 27 h⁻¹ in the previous system (TCS I) to 231 h⁻¹ with TCS IIIa. rsc.org This enhanced system also maintained its activity at higher dilutions, underscoring its robustness and efficiency. rsc.org

| Catalyst System | Key Components | Propylene Oxide TOF (h⁻¹) |

| TCS I | SalenCo(III)-DNP, SalenCo(II), PPNCl | 27 |

| TCS IIIa | SalenCo(III)-DNP, SalenCo(III)-DFTP , PPNCl | 231 |

| This table illustrates the significant enhancement in catalytic activity, measured by Turnover Frequency (TOF), upon the introduction of a difluorothiophenol-ligated cobalt complex into the ternary system for lactide, epoxide, and CO2 copolymerization. rsc.org |

Insights into Cooperative Mechanisms in Ternary Catalyst Systems

The superior performance of the difluorothiophenol-containing catalyst system provides valuable insights into the cooperative mechanisms at play. rsc.org The key difference in the SalenCo(III)-DFTP complex lies in the X-axial ligand—the thiophenol. rsc.org This thiophenol ligand imparts a special catalytic property to the SalenCo(III) center, which is the primary contributor to the heightened activity of the TCS IIIa system. rsc.org The electronic modifications induced by the difluorinated aryl ring on the thiol are believed to enhance the cooperative interactions within the catalytic cycle, facilitating more efficient monomer insertion and chain propagation steps. rsc.org The study of such systems is crucial for designing future catalysts with even greater efficiency and control over polymer microstructure. rsc.org

Organocatalysis and Metal-Free Catalytic Processes

Organocatalysis represents a major field in chemistry where small organic molecules, free of metals, are used to accelerate chemical reactions. mt.comrsc.org This approach is prized for its environmental sustainability and cost-effectiveness, as it avoids the use of often toxic and expensive metal catalysts. mt.com The principles of organocatalysis rely on the ability of these organic molecules to activate substrates through interactions like hydrogen bonding or by acting as Lewis acids or bases. mt.comrsc.org

Photocatalysis and Photoredox Reactions

Photocatalysis utilizes light to drive chemical reactions, often employing a photocatalyst that can absorb light and participate in single-electron transfer processes with organic substrates. researchgate.net This approach offers mild and environmentally friendly pathways for chemical transformations. researchgate.net In this domain, difluorothiophenol derivatives have been instrumental in enabling challenging reactions.

Light-Driven Depolymerization Applications

A significant application has been demonstrated in the light-driven, redox-neutral depolymerization of complex biopolymers like native lignin (B12514952). osti.govacs.org This process uses a multi-component catalytic system that includes an iridium-based photocatalyst, a phosphate (B84403) base, and an aryl thiol that serves as a hydrogen atom donor. osti.gov The reaction proceeds through a proton-coupled electron transfer (PCET) mechanism, which selectively activates and breaks the robust β-O-4 linkages within the lignin structure. osti.govacs.org

In the optimization of this process, researchers found that the choice of thiol co-catalyst was critical. acs.org While several thiols were tested, 3,4-difluorothiophenol (B1350639), a close isomer of this compound, proved to be the optimal choice, maximizing the yield of valuable monomeric arene products. acs.org The use of 3,4-difluorothiophenol resulted in product yields of up to 2.1 wt%, significantly outperforming other tested thiols. acs.org This highlights the crucial role of the fluorinated thiophenol in the hydrogen atom transfer (HAT) step of the catalytic cycle, which is essential for cleaving C-C bonds within the polymer. scribd.comosti.gov

| Thiol Co-catalyst | Product M2 Yield (wt %) | Product M3 Yield (wt %) |

| Thiophenol | 2.0 | 0.9 |

| Pentafluorothiophenol (B1630374) | trace | 0 |

| 3,4-Difluorothiophenol | 2.1 | 1.4 |

| This table shows the product yields from the light-driven depolymerization of lignin using different thiol co-catalysts. The data highlights the superior performance of 3,4-difluorothiophenol in this photocatalytic system. acs.org |

C-H Functionalization with Metal Nanocluster Photocatalysts

The unique properties of difluorothiophenol have also been harnessed to modify and enhance the performance of metal nanocluster photocatalysts. Specifically, atomically precise gold nanoclusters (Au25) have been functionalized with 3,4-difluorothiophenol ligands to create a highly stable and efficient photocatalyst for oxidative C-H functionalization reactions. nih.govpsu.edu

These modified nanoclusters, Au25(F-Ph)18⁻, exhibit a low HOMO-LUMO energy gap, which allows them to be activated by low-energy near-infrared (NIR) light (850 nm). The rigid 3,4-difluorothiophenol ligands play a dual role: they protect the gold core from oxidation and geometric distortion (Jahn-Teller effect) and improve the efficiency of energy transfer to molecular oxygen to generate singlet oxygen (¹O₂). This singlet oxygen is the active species that drives the oxidative C-H functionalization of substrates like tetrahydroisoquinolines.

The resulting photocatalytic system is highly effective, achieving product yields of up to 98-99%. This performance significantly surpasses systems that use blue LED light, demonstrating a more efficient use of the light spectrum. The protocol has been successfully applied to various oxidative transformations, including the aerobic oxidation of β-ketoesters and the selective oxidation of sulfides to sulfoxides, showcasing its potential for broad synthetic applications.

Applications in Medicinal and Pharmaceutical Chemistry

Intermediate in Drug Synthesis and Development

2,4-Difluorothiophenol serves as a crucial precursor in the multi-step synthesis of various pharmaceutical agents. Its thiol group provides a reactive handle for nucleophilic substitution reactions, allowing for its incorporation into larger molecular frameworks.

This compound has been utilized as a key nucleophile in the synthesis of indanone-based inhibitors of cyclooxygenase-2 (COX-2). thieme-connect.com The synthesis of these inhibitors often involves a critical step where the thiophenol is used in a nucleophilic aromatic substitution (SNAr) reaction. In one such process, which was scaled up for pharmaceutical development, this compound was required for reactions typically performed on 100-gram scales. thieme-connect.com The preparation of the this compound itself for this process can be achieved via the Newman-Kwart rearrangement. thieme-connect.com

The indanone core is a recognized scaffold for anti-inflammatory drugs, and the addition of the 2,4-difluorophenylthio moiety can significantly influence the resulting molecule's potency and selectivity for the COX-2 enzyme over the COX-1 isoform. Selective COX-2 inhibition is a key goal in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) to reduce gastrointestinal side effects associated with non-selective COX inhibitors.

While substituted phthalazine (B143731) derivatives are a known class of compounds investigated for their cytotoxic and anticancer activities, the direct application of this compound in the synthesis of these specific derivatives is not prominently documented in the reviewed scientific literature. researchgate.netnih.govresearchgate.net Research into analogous compounds, such as those derived from 3,4-difluorothiophenol (B1350639), has shown that the difluorophenylthio-methyl moiety on the phthalazine ring can lead to significant cytotoxic activity against cancer cell lines. researchgate.netnih.gov For instance, certain 1-anilino-4-(3,4-difluorophenylthio-methyl)phthalazine derivatives have demonstrated potent activity compared to the chemotherapy drug cisplatin. researchgate.netnih.gov However, specific studies detailing the synthesis and cytotoxic evaluation of phthalazines derived directly from this compound are not available in the consulted sources.

The development of carbonic anhydrase (CA) inhibitors is a significant area of pharmaceutical research for various therapeutic applications. While benzenesulfonamides containing thioether linkages are a known class of potent CA inhibitors, the specific use of this compound as a precursor for this class of drugs is not explicitly detailed in the available literature. Studies on related isomers, however, indicate the utility of difluorothiophenols in this context. For example, 3,4-Difluorothiophenol is used to prepare intermediates for potent thioether benzenesulfonamide (B165840) inhibitors of carbonic anhydrases II and IV. chemicalbook.comsigmaaldrich.com

Research on Protein-Ligand Interactions

The unique reactivity of thiols, particularly their ability to form covalent bonds with specific amino acid residues, makes them valuable tools in chemical biology and drug discovery. The 2,4-difluorophenylthio moiety, derived from this compound, is increasingly being explored in this context.

Chemical Validation of Druggable Sites

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying new ligands for biological targets, including those considered "undruggable". mdpi.com A specialized branch of this approach, covalent fragment-based screening, utilizes small, reactive molecules ("warheads") to identify and validate potential binding sites on proteins. vividion.comevotec.com These fragments form a permanent covalent bond, often with nucleophilic residues like cysteine, allowing for unequivocal confirmation of target engagement using techniques like mass spectrometry. vividion.com

This methodology is particularly useful for discovering novel allosteric pockets or shallow binding sites that might be missed by other screening methods. evotec.com By screening a library of covalent fragments, researchers can map the reactive "ligandable" sites across the proteome, providing a crucial starting point for assessing a target's druggability. evotec.comirbm.com While direct examples using this compound as a standalone fragment are not extensively documented in the provided results, derivatives containing the 2,4-difluorophenylthio group are employed in covalent inhibitor design, which relies on the same principles of targeting specific amino acid residues. For example, in the study of USP7 inhibitors, the 2,4-difluorobenzenethiol group is part of a larger molecule that covalently binds to a cysteine residue in the active site. nih.gov This application implicitly validates the accessibility and reactivity of that specific cysteine residue, marking it as a druggable site.

Covalent Inhibitor Design

Targeted covalent inhibitors (TCIs) are designed to form a stable, irreversible bond with their protein target, a strategy that can lead to increased potency, prolonged duration of action, and high selectivity. mdpi.comevotec.commusechem.com These inhibitors typically combine a high-affinity recognition motif with a moderately reactive electrophilic "warhead". mdpi.com The warhead is designed to react with a specific nucleophilic amino acid residue, most commonly cysteine, within the target's binding site. mdpi.comnih.gov

The 2,4-difluorophenylthio group, derived from this compound, has been incorporated as part of the warhead structure in certain covalent inhibitors. A notable example is found in a class of inhibitors targeting Ubiquitin Specific Protease 7 (USP7), a key enzyme in protein deubiquitination pathways and a target in cancer immunotherapy. nih.gov In these inhibitors, the thiol group of the catalytic cysteine (Cys223) in USP7 attacks a thiophene (B33073) ring in the inhibitor molecule. nih.gov This reaction results in the displacement of 2,4-difluorobenzenethiol and the formation of a covalent bond between the inhibitor and the enzyme, effectively inactivating it. nih.gov This mechanism highlights the use of this compound as a leaving group in a covalent modification reaction.

The design of such inhibitors is a multi-step process. Kinetic characterization, which determines the rate (k_inact) and efficiency (k_inact/K_I) of inactivation, is crucial for optimizing both the inhibitor's binding affinity and the covalent bond formation step, ultimately leading to more selective and effective drugs. enzymlogic.com

Table 2: Application of 2,4-Difluorophenylthio Moiety in Covalent Inhibition

| Target Protein | Inhibitor Class | Role of this compound Moiety | Targeted Residue | Mechanism |

|---|

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of 2,4-difluorothiophenol itself is an area of active research, with a focus on developing more efficient and environmentally benign methods. Traditional routes can sometimes be lengthy or require harsh reaction conditions. google.com Future research is geared towards the following:

Greener Reagents and Solvents: Exploring the use of less hazardous reagents and recyclable solvents to minimize the environmental impact of synthesis. For instance, methods utilizing polyether amine as a recyclable catalyst for related reactions are being investigated. mdpi.comresearchgate.net

Catalytic Approaches: Developing novel catalytic systems to improve yield and selectivity, potentially lowering the energy requirements of the synthesis.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound can offer better control over reaction parameters, leading to higher purity and safer operation compared to batch processes.

One promising synthetic route involves the substitution reaction of 1,2,4-trifluorobenzene (B1293510) with a sulfur source like potassium hydrosulfide (B80085) in an aprotic polar solvent. google.com This method has shown good yields and provides a basis for further optimization. google.com

Exploration of New Catalytic Applications and Mechanisms

The unique properties of this compound make it a valuable ligand and co-catalyst in various reactions.

Photocatalysis: In the realm of green chemistry, this compound has been identified as an optimal thiol co-catalyst in the light-driven depolymerization of lignin (B12514952). acs.orgosti.gov This process, which utilizes an iridium photocatalyst, enables the breakdown of complex lignin polymers into valuable aromatic compounds at room temperature. acs.orgosti.govrsc.org Further research could explore its role in other photocatalytic transformations.

Nanocluster Catalysis: this compound is used as a ligand in the synthesis of atomically precise copper nanoclusters. wiley.com These nanoclusters are being investigated as catalysts for the electrochemical reduction of carbon dioxide (CO2) to hydrocarbons. wiley.com The specific structure of the nanoclusters, influenced by the this compound ligands, can steer the selectivity of the CO2 reduction products. wiley.com

Mechanism Elucidation: Detailed mechanistic studies, including computational modeling, will be crucial to understand how this compound influences catalytic cycles. This knowledge will enable the design of more efficient and selective catalytic systems.

Advanced Materials Development with Tailored Properties

The incorporation of this compound into polymers and other materials can impart desirable properties.

Polymer Surface Modification: The chemical modification of polymer surfaces, such as PVC films, with this compound has been demonstrated. conicet.gov.ar This surface functionalization can alter the material's properties, and the degree of modification can be controlled by reaction conditions. conicet.gov.ar

Nanomaterials: As a ligand, this compound plays a role in stabilizing and tailoring the properties of metal nanoclusters. For example, it has been used in the synthesis of gold-silver (AuAg) nanoclusters, where it influences the cluster's structure and photoluminescence. acs.org Ligand exchange with this compound is also a method to control the size of silver nanoclusters. sciopen.com

Fluorinated Polymers: Research into new fluorinated polymers containing the 2,4-difluorothiophenyl moiety could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

Further Investigations in Biomedical and Pharmaceutical Applications

Derivatives of this compound have shown promise in medicinal chemistry, and this remains a significant area for future research.

Drug Discovery: The compound serves as a building block for synthesizing novel molecules with potential therapeutic activity. For instance, it has been incorporated into phthalazine (B143731) derivatives that have demonstrated anticancer activity. mdpi.com It has also been used in the synthesis of ligands for voltage-gated sodium channels, which are targets for PET imaging in cancer diagnostics. ucl.ac.uk

Pharmacological Probes: A derivative of this compound was synthesized and identified as a ligand for Hsp27, a protein implicated in various diseases. nih.gov This suggests the potential for developing chemical probes to study the function of such proteins and as a starting point for drug discovery. nih.gov

Bioconjugation: The thiol group of this compound can be utilized for bioconjugation, linking it to proteins or other biomolecules to create novel therapeutic or diagnostic agents. google.com

Computational Design and Prediction of Novel Derivatives and Their Functionalities

Computational chemistry offers a powerful tool to accelerate research involving this compound.

常见问题

Q. What are the key physicochemical properties and characterization methods for 2,4-Difluorothiophenol?

Answer:

- Physicochemical Properties :

- Molecular Formula : C₆H₄F₂S (CAS: 1996-44-7) .

- Structure : A thiophenol derivative with fluorine substituents at the 2- and 4-positions on the benzene ring.

- Physical State : Typically a liquid or low-melting solid (exact mp/bp not explicitly reported; analogs like 2,5-difluorophenol have mp 34–38°C) .

- Characterization Methods :

- NMR Spectroscopy : Use NMR to confirm fluorine positions and NMR for aromatic protons.

- Mass Spectrometry : Confirm molecular weight (MW: 146.16 g/mol) via high-resolution MS.

- FT-IR : Identify S-H stretch (~2550 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Q. How can this compound be synthesized in a laboratory setting?

Answer:

- Methodology :

- Nucleophilic Aromatic Substitution : React 2,4-difluoroiodobenzene with thiourea under basic conditions (e.g., KOH/EtOH), followed by acid hydrolysis to yield the thiol .

- Reduction of Disulfides : Reduce 2,4-difluorophenyl disulfide (synthesized via oxidative coupling) using LiAlH₄ or NaBH₄ .

- Validation : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and confirm purity by HPLC (>98%) .

Q. What safety precautions are critical when handling this compound?

Answer:

- Hazards :

- Protective Measures :

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in oxidation reactions?

Answer:

- Methodology :

- Addition-Elimination : Dominant pathway for aromatic thiols, forming intermediates like sulfinyl radicals.

- Hydrogen Atom Transfer (HAT) : Competitive pathway under radical-rich conditions (e.g., Fenton’s reagent) .

- Validation : Compare computational results with experimental LC-MS data to identify degradation products (e.g., difluorobenzoquinone) .

Q. How do experimental variables influence the degradation efficiency of this compound in advanced oxidation processes (AOPs)?

Answer:

Q. What are the contradictions in reported degradation pathways of fluorinated thiophenols, and how can they be resolved?

Answer:

- Contradictions :

- Resolution Strategies :

- Isotopic Labeling : Use -labeled H₂O₂ to trace oxygen incorporation in products.

- Time-Resolved Spectroscopy : Capture short-lived intermediates (e.g., thiyl radicals) .

Q. How can this compound be functionalized for applications in materials science?

Answer:

- Strategies :

- Self-Assembled Monolayers (SAMs) : Bind to gold surfaces via Au-S bonds for sensor development.

- Polymer Modification : Incorporate into polythiophenes via electropolymerization to tune electronic properties .

- Characterization :

- XPS : Confirm surface bonding (Au 4f and S 2p regions).

- Cyclic Voltammetry : Assess redox activity in modified electrodes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。